{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
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Overview
Description
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, have been found to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid. For instance, the pH level can affect the dissociation of the compound, which can in turn influence its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or compounds .
Preparation Methods
The synthesis of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used to prepare 1,3,4-oxadiazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar compounds to {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid include other thiophene and oxadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Thiophene derivatives: These compounds are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds are used in the development of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific combination of the thiophene and oxadiazole rings, which may confer unique biological activities and applications.
Properties
IUPAC Name |
2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAZVWRCOLWHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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